N-ethyl-N-phenyl-2-{2-[1-(piperidin-1-yl)ethyl]-1H-benzimidazol-1-yl}acetamide
Description
N-ETHYL-N-PHENYL-2-{2-[1-(PIPERIDIN-1-YL)ETHYL]-1H-1,3-BENZODIAZOL-1-YL}ACETAMIDE is a complex organic compound that features a piperidine ring, a benzodiazole moiety, and an acetamide group
Properties
Molecular Formula |
C24H30N4O |
|---|---|
Molecular Weight |
390.5 g/mol |
IUPAC Name |
N-ethyl-N-phenyl-2-[2-(1-piperidin-1-ylethyl)benzimidazol-1-yl]acetamide |
InChI |
InChI=1S/C24H30N4O/c1-3-27(20-12-6-4-7-13-20)23(29)18-28-22-15-9-8-14-21(22)25-24(28)19(2)26-16-10-5-11-17-26/h4,6-9,12-15,19H,3,5,10-11,16-18H2,1-2H3 |
InChI Key |
SRYVFOBXBLDZQK-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)CN2C3=CC=CC=C3N=C2C(C)N4CCCCC4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ETHYL-N-PHENYL-2-{2-[1-(PIPERIDIN-1-YL)ETHYL]-1H-1,3-BENZODIAZOL-1-YL}ACETAMIDE typically involves multiple steps, starting with the preparation of the piperidine derivative. The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors . The benzodiazole moiety is then introduced through a series of condensation reactions. Finally, the acetamide group is attached via acylation reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to enhance yield and purity. This could include the use of catalysts, high-pressure reactors, and continuous flow systems to streamline the process and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
N-ETHYL-N-PHENYL-2-{2-[1-(PIPERIDIN-1-YL)ETHYL]-1H-1,3-BENZODIAZOL-1-YL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
N-ETHYL-N-PHENYL-2-{2-[1-(PIPERIDIN-1-YL)ETHYL]-1H-1,3-BENZODIAZOL-1-YL}ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-ETHYL-N-PHENYL-2-{2-[1-(PIPERIDIN-1-YL)ETHYL]-1H-1,3-BENZODIAZOL-1-YL}ACETAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N-Phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]cyclopropanecarboxamide: Similar in structure but with a cyclopropane ring.
N-(1-Hydroxyethyl)-3-methyl-4-hydroxypiperidine: Another piperidine derivative with different functional groups.
Uniqueness
N-ETHYL-N-PHENYL-2-{2-[1-(PIPERIDIN-1-YL)ETHYL]-1H-1,3-BENZODIAZOL-1-YL}ACETAMIDE is unique due to its combination of a piperidine ring, benzodiazole moiety, and acetamide group. This unique structure contributes to its distinct chemical and biological properties .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
